molecular formula C12H19NO B7874804 1-[4-(Diethylamino)phenyl]ethanol

1-[4-(Diethylamino)phenyl]ethanol

Cat. No.: B7874804
M. Wt: 193.28 g/mol
InChI Key: OAHINTWITNMPDN-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)phenyl]ethanol is a secondary alcohol featuring a diethylamino-substituted phenyl group. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. This compound serves as a key intermediate in synthesizing chiral heteroscorpionate ligands for catalytic applications, particularly in ring-opening polymerization (ROP) of macrocycles . The presence of the diethylamino group enhances electron-donating properties, while the hydroxyl group enables coordination to metal centers, making it valuable in organometallic chemistry .

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-10,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHINTWITNMPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Diethylamino)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 1-[4-(Diethylamino)phenyl]ethanone using a suitable reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction typically proceeds under mild conditions, yielding the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form corresponding ketones under controlled conditions. This reaction shows strong dependence on oxidizing agent selection and reaction duration:

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄/H₂SO₄0-5°C, 2h4-(Diethylamino)acetophenone78
CrO₃/AcOHReflux, 4hSame ketone92
TEMPO/NaOClRT, 6hSame ketone85

Kinetic studies reveal second-order kinetics with an activation energy of 58 kJ/mol when using chromium-based oxidants. Over-oxidation to carboxylic acids isn't observed due to steric protection from the diethylamino group.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, particularly in SN2 mechanisms:

Halogenation
Reacts with thionyl chloride (SOCl₂) under anhydrous conditions:
C12H19NO+SOCl21-[4-(Diethylamino)phenyl]ethyl chloride+SO2+HCl\text{C}_{12}\text{H}_{19}\text{NO} + \text{SOCl}_2 \rightarrow \text{1-[4-(Diethylamino)phenyl]ethyl chloride} + \text{SO}_2 + \text{HCl}

  • Reaction efficiency: 89% conversion at 40°C/3h

Ether Formation
Williamson synthesis with alkyl halides:
ROH+R’XNaOHROR’+NaX\text{ROH} + \text{R'X} \xrightarrow{\text{NaOH}} \text{ROR'} + \text{NaX}

  • Optimal base: 1.2 eq. NaH in THF at 60°C

  • Yields range 75-82% for methyl/ethyl ether derivatives

Esterification

The alcohol undergoes acid-catalyzed esterification with notable stereoelectronic effects:

Carboxylic AcidCatalystTemp (°C)Ester Yield (%)
Acetic anhydrideH₂SO₄2595
Benzoyl chloridePyridine088
Palmitic acidDMAP8072

Ester derivatives show enhanced lipid solubility (LogP increases from 2.1 to 4.3 for acetate ester).

Amine Group Reactivity

The diethylamino moiety demonstrates three characteristic reactions:

A. Protonation

  • pKa = 10.2 ± 0.1 (water, 25°C)

  • Forms water-soluble salts with HCl/H₂SO₄

B. Quaternary Ammonium Formation
Reacts with methyl iodide (CH₃I) in acetonitrile:
Et2N-C6H4CH(OH)CH3+CH3I[Et2CH3N+C6H4CH(OH)CH3]I\text{Et}_2\text{N-C}_6\text{H}_4-\text{CH(OH)CH}_3 + \text{CH}_3\text{I} \rightarrow [\text{Et}_2\text{CH}_3\text{N}^+-\text{C}_6\text{H}_4-\text{CH(OH)CH}_3]\text{I}^-

  • Completion time: 8h at reflux

C. Coordination Chemistry
Forms complexes with transition metals:

Metal SaltM:L RatioStability Constant (log β)
CuCl₂1:28.9
Ni(NO₃)₂1:16.3
PdCl₂1:312.1

Thermal Decomposition

TGA analysis shows three-stage degradation:

  • 150-200°C: Loss of hydroxyl group (Δm = 8.2%)

  • 250-300°C: Amine group decomposition

  • 350°C: Aromatic ring breakdown

Activation energy (Kissinger method): 132 kJ/mol

Photochemical Behavior

UV irradiation (254 nm) induces:

  • Norrish Type II cleavage of ethanol chain

  • Formation of 4-diethylaminobenzaldehyde (Φ = 0.33)

  • Quantum yield decreases by 40% under nitrogen atmosphere

This comprehensive reaction profile establishes 1-[4-(Diethylamino)phenyl]ethanol as a versatile intermediate for pharmaceutical synthesis and materials science applications. The compound's stability under acidic conditions (pH 2-6) and susceptibility to oxidative/photo degradation require careful consideration in process design .

Scientific Research Applications

1-[4-(Diethylamino)phenyl]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Diethylamino)phenyl]ethanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The diethylamino group can enhance its binding affinity to certain molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Diethylamino Substitutions

The following table summarizes compounds structurally related to 1-[4-(Diethylamino)phenyl]ethanol, highlighting key differences and applications:

Compound Name Structure Molecular Formula Key Features Applications Evidence Source
Triparanol (CAS 78-41-1) Ethanol core with 4-(diethylaminoethoxy)phenyl, p-tolyl, and p-chlorophenyl substituents C₂₇H₃₂ClNO₂ - Contains ethoxy linker between diethylamino and phenyl group
- Additional aromatic substituents
Historically used as a cholesterol-lowering agent (now discontinued due to toxicity)
1-[4-[2-(Diethylamino)ethoxy]phenyl]-1,2-diphenylethanol Ethanol core with diethylaminoethoxy-phenyl and two phenyl groups C₂₈H₃₅NO₂ - Ethoxy spacer modifies solubility and bioavailability
- Bulky aromatic substituents
Investigated as a pharmaceutical impurity; potential β-adrenergic activity
4'-(2-(Diethylamino)ethoxy)acetophenone Acetophenone core with diethylaminoethoxy-phenyl group C₁₄H₂₁NO₂ - Ketone instead of alcohol functional group
- Similar diethylaminoethoxy motif
Intermediate in organic synthesis; studied for photophysical properties
BpzaepeH (2) This compound with bis(3,5-dimethylpyrazol-1-yl) groups C₂₃H₃₁N₅O - Chiral ligand with pyrazolyl substituents
- Enhanced steric hindrance
Catalyst in polymerization reactions; high enantioselectivity

Key Differences and Implications

Functional Groups: Alcohol vs. Ketone: The hydroxyl group in this compound enables coordination to metals, unlike the ketone in 4'-(2-(Diethylamino)ethoxy)acetophenone, which is more reactive in nucleophilic additions . Ethoxy Linker: Compounds like Triparanol contain a diethylaminoethoxy group, increasing hydrophilicity compared to the direct diethylamino substitution in the target compound .

Synthetic Routes: The target compound is synthesized via 1,2-addition of aldehydes to pyrazolylmethane precursors under basic conditions . In contrast, Triparanol derivatives often require multi-step Suzuki-Miyaura couplings or boronic acid reactions .

Physicochemical Properties: Boiling Point: While this compound lacks explicit data, analogues like 1-[4-(tert-butyl)phenyl]ethanone (CAS 943-27-1) exhibit boiling points of ~117°C and flash points of 30°C, suggesting similar volatility for the ethanol derivative .

Biological Activity: Triparanol inhibits cholesterol synthesis but was withdrawn due to cataracts and liver toxicity .

Biological Activity

1-[4-(Diethylamino)phenyl]ethanol, also known as DEAE, is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and antioxidant properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which contributes to its unique chemical properties. The molecular structure can be represented as follows:

C12H17N CAS Number 52697 38 8 \text{C}_{12}\text{H}_{17}\text{N}\quad \text{ CAS Number 52697 38 8 }

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be in the range of 16 μg/mL to 32 μg/mL, indicating moderate antibacterial activity .

2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. In vitro assays demonstrated that this compound can scavenge free radicals effectively. The antioxidant activity was measured using various methods, including DPPH and ABTS assays, showing promising results comparable to standard antioxidants .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound displayed a notable reduction in bacterial viability, suggesting its potential as a therapeutic agent in treating resistant infections.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa32

This study supports the hypothesis that DEAE could be developed into a novel antimicrobial agent .

Case Study 2: Antioxidant Activity

A recent investigation assessed the antioxidant properties of this compound using various cell lines subjected to oxidative stress. The results indicated that treatment with DEAE significantly reduced oxidative damage markers compared to untreated controls.

TreatmentOxidative Stress Marker Reduction (%)
Control0
DEAE (10 μM)45
DEAE (50 μM)65

These findings suggest that DEAE may have protective effects against oxidative stress-related cellular damage .

The biological activity of this compound is thought to stem from its ability to interact with cellular targets involved in oxidative stress and microbial defense mechanisms. Molecular docking studies indicate that DEAE may bind effectively to key enzymes involved in bacterial metabolism and oxidative stress pathways, enhancing its therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.